molecular formula C10H22Cl2N2O B1628502 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride CAS No. 1049750-09-5

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride

Cat. No. B1628502
CAS RN: 1049750-09-5
M. Wt: 257.2 g/mol
InChI Key: KDDBEILOCZVMMP-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride is a chemical compound with the CAS Number: 1049750-09-5 . It has a molecular weight of 257.2 and its IUPAC name is 2-[1-(Cyclopropylmethyl)-2-piperazinyl]ethanol dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H . This indicates that the compound has a cyclopropylmethyl group attached to a piperazine ring, and an ethanol group attached to the piperazine ring.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 257.2 . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound has been widely employed in pharmaceuticals. Notable drugs containing piperazine derivatives include trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore the potential of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride as a scaffold for novel drug design. Its structural features may contribute to improved pharmacokinetics, receptor binding, and therapeutic efficacy.

Environmental Chemistry and Toxicology

Assessing the compound’s fate in the environment and its potential toxicity is crucial. Researchers study its degradation pathways, bioaccumulation potential, and impact on aquatic ecosystems. Understanding its behavior informs risk assessments and environmental regulations.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9;;/h9-11,13H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDBEILOCZVMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586387
Record name 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride

CAS RN

1049750-09-5
Record name 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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